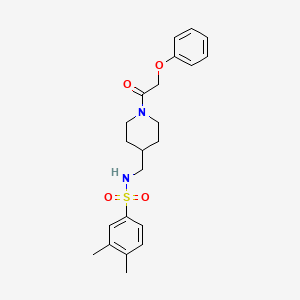
3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This can be achieved by reacting piperidine with 2-phenoxyacetyl chloride under basic conditions to form 1-(2-phenoxyacetyl)piperidine.
Sulfonamide Formation: The next step involves the reaction of 1-(2-phenoxyacetyl)piperidine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Formation of amines from sulfonamides.
Substitution: Introduction of nitro groups on the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, 3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which 3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The piperidine and sulfonamide groups are likely involved in these interactions, possibly through hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-phenoxyacetyl)piperidine: Similar structure but lacks the benzenesulfonamide group.
3,4-dimethylbenzenesulfonamide: Similar structure but lacks the piperidine and phenoxyacetyl groups.
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide: Similar structure but lacks the dimethyl groups on the benzene ring.
Uniqueness
3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups. The presence of both the piperidine and sulfonamide groups, along with the phenoxyacetyl moiety, provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17-8-9-21(14-18(17)2)29(26,27)23-15-19-10-12-24(13-11-19)22(25)16-28-20-6-4-3-5-7-20/h3-9,14,19,23H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZSHWJLQPIUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
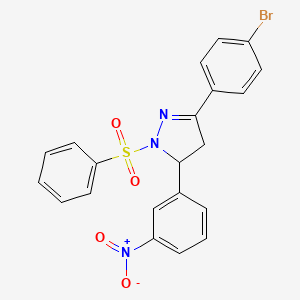
![1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2756069.png)

![(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2756072.png)
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)
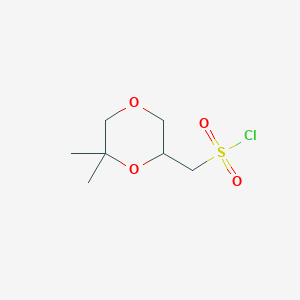
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2756078.png)
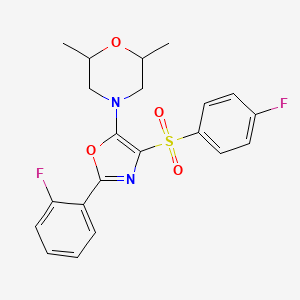
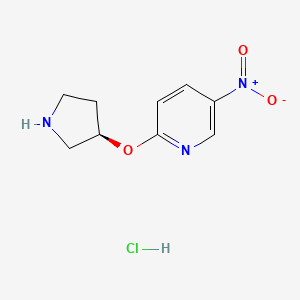
![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)
![N-[(1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2756084.png)

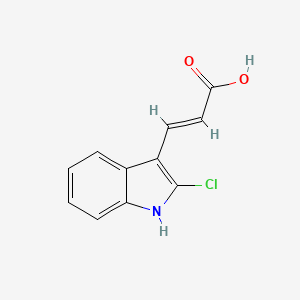
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2756089.png)
